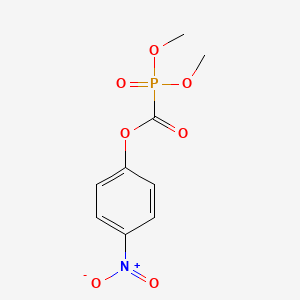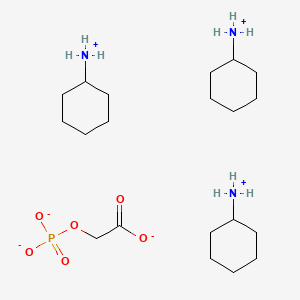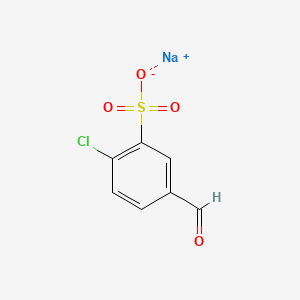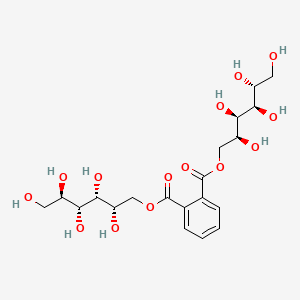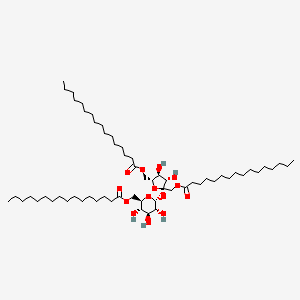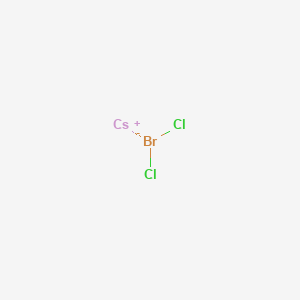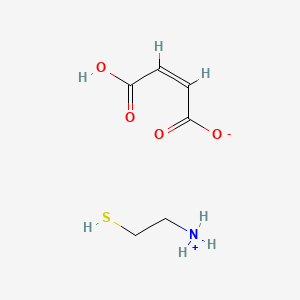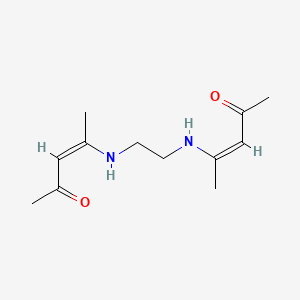
3-Penten-2-one, 4,4'-(1,2-ethanediyldiimino)bis-, (3Z,3'Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 3-penten-2-one moieties linked by an ethanediyldiimino bridge, and it exists in the (3Z,3’Z) configuration. The compound’s structure suggests significant electron-accepting capabilities due to the presence of the CCl3 group, which induces a larger positive charge on the remote carbonyl .
Vorbereitungsmethoden
The synthesis of 3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- typically involves the reaction of 1,1,1-trichloroacetylacetone with ethylenediamine. This reaction forms a Schiff base, which is then characterized and crystallized. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Analyse Chemischer Reaktionen
3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or reduced ketones.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and coordination compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- involves its ability to form stable complexes with metal ions. This interaction is facilitated by the electron-accepting properties of the CCl3 group and the imino groups, which can coordinate with metal centers. These complexes can then participate in various catalytic and biochemical processes, influencing molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- include:
3-Penten-2-one: A simpler α,β-unsaturated ketone with similar reactivity but lacking the ethanediyldiimino bridge.
4,4’-(1,2-ethanediyldiimino)bis(1,1,1-trichloro-3-penten-2-one): A closely related compound with similar structural features but different substituents.
Ethylidene acetone: Another α,β-unsaturated ketone with similar reactivity but different structural properties.
Eigenschaften
CAS-Nummer |
56570-48-0 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(Z)-4-[2-[[(Z)-4-oxopent-2-en-2-yl]amino]ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16/h7-8,13-14H,5-6H2,1-4H3/b9-7-,10-8- |
InChI-Schlüssel |
JBPDKWSODLKWPV-XOHWUJONSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/NCCN/C(=C\C(=O)C)/C |
Kanonische SMILES |
CC(=CC(=O)C)NCCNC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



